

# Bezisterim in Neurodegenerative Diseases: A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the novel anti-inflammatory and insulin-sensitizing agent, **Bezisterim** (NE3107), and its performance in clinical trials for Alzheimer's and Parkinson's diseases against established and emerging therapies.

**Bezisterim**, an investigational oral, blood-brain barrier-permeable small molecule, is being developed by BioVie Inc. as a potential treatment for neurodegenerative diseases. Its proposed mechanism of action centers on the modulation of neuroinflammation and insulin resistance, key pathological features of both Alzheimer's and Parkinson's diseases.[1][2] This review synthesizes available clinical trial data for **Bezisterim** and provides a comparative analysis with other therapeutic agents in the respective disease landscapes.

# Bezisterim for Alzheimer's Disease: A Novel Inflammatory Approach

**Bezisterim**'s therapeutic rationale in Alzheimer's disease (AD) lies in its ability to selectively inhibit inflammation-driven pathways, including NF-κB signaling, without disrupting their normal cellular functions.[1] This is hypothesized to reduce neuroinflammation and improve insulin sensitivity within the brain, thereby offering a neuroprotective effect.[3]

## Comparative Clinical Trial Data: Bezisterim vs. Amyloid-Targeting Monoclonal Antibodies







The current therapeutic landscape for Alzheimer's disease has been largely shaped by amyloid-targeting monoclonal antibodies. For a comprehensive comparison, this review includes data from key clinical trials of **Bezisterim** alongside Aducanumab, Lecanemab, and Donanemab.



| Drug                   | Mechanism of<br>Action                                                                  | Trial Name<br>(NCT)                                  | Key Efficacy<br>Results                                                                                                                                                                                          | Key<br>Safety/Tolerabi<br>lity Findings                                                                                                                                                                  |
|------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bezisterim<br>(NE3107) | Anti-<br>inflammatory and<br>insulin sensitizer;<br>inhibits ERK and<br>NF-ĸB signaling | NM101<br>(NCT04669028)                               | Non-significant directional improvements in cognitive and functional measures vs. placebo in a subset of patients.[3][4] Showed potential to decrease biological age as measured by DNA methylation "clocks".[5] | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were reported in 62.5% of patients on Bezisterim vs. 72.7% on placebo. No treatment-related serious adverse events were reported.[5] |
| Aducanumab             | Monoclonal<br>antibody<br>targeting<br>aggregated<br>forms of amyloid-<br>beta          | EMERGE<br>(NCT02484547)<br>& ENGAGE<br>(NCT02477800) | EMERGE met its primary endpoint, showing a 22% decrease on the CDR-SB score for the high-dose group vs. placebo.[6][7] ENGAGE did not meet its primary endpoint.[6]                                              | The most common adverse event was amyloid-related imaging abnormalities-edema (ARIA-E).                                                                                                                  |
| Lecanemab              | Monoclonal<br>antibody<br>targeting soluble<br>amyloid-beta<br>protofibrils             | Clarity AD<br>(NCT03887455)                          | Showed a 27% slowing of cognitive decline on the CDR-SB compared to placebo.[8]                                                                                                                                  | The most<br>common adverse<br>events were<br>infusion-related<br>reactions, ARIA<br>with hemosiderin<br>deposits (ARIA-                                                                                  |



|           |                                                                       |                                 |                                                                                                                                                | H), ARIA-E, and<br>headache.[8]                                                        |
|-----------|-----------------------------------------------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Donanemab | Monoclonal<br>antibody<br>targeting<br>established<br>amyloid plaques | TRAILBLAZER-<br>ALZ 2 (Phase 3) | Significantly slowed cognitive and functional decline by 35% on the iADRS and 36% on the CDR-SB in patients with low- to-medium tau levels.[9] | ARIA was a notable side effect, consistent with other amyloid-targeting therapies.[10] |

## Experimental Protocol: Bezisterim NM101 Phase 3 Trial (NCT04669028)

- Study Design: A 7-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[4][11]
- Participants: Patients with mild-to-moderate probable Alzheimer's disease. A total of 439 individuals were enrolled across 39 sites.[5]
- Intervention: Oral administration of Bezisterim or placebo.
- Primary Endpoints:
  - Clinical Dementia Rating-Sum of Boxes (CDR-SB)[5]
  - Alzheimer's Disease Assessment-Cognitive subscale 12 (ADAS-Cog12)[5]
- Secondary Endpoints: Included assessments of neuropsychiatric and behavioral deficits (MMSE, ADCOMS, NPI), functional outcome (ADCS-ADL), and glycemic control.[3]

Note: The NM101 trial encountered protocol violations, and the data from a smaller, source-document-verified subset of participants was used for the primary analysis, which was no longer powered for its original endpoints.[5][12]



# Bezisterim for Parkinson's Disease: A Dual-Pronged Strategy

In Parkinson's disease (PD), **Bezisterim** is being investigated for its potential to address both motor and non-motor symptoms by targeting neuroinflammation and insulin resistance, which are believed to contribute to the degeneration of dopaminergic neurons.[2]

## Comparative Clinical Trial Data: Bezisterim vs. Levodopa

Levodopa remains the gold-standard symptomatic treatment for Parkinson's disease. **Bezisterim** has been studied both as an adjunct to Levodopa and as a potential standalone therapy.



| Drug                   | Mechanism of<br>Action                                                                  | Trial Name<br>(NCT)                                   | Key Efficacy<br>Results                                                                                                                                                                                                              | Key<br>Safety/Tolerabi<br>lity Findings                                                 |
|------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Bezisterim<br>(NE3107) | Anti-<br>inflammatory and<br>insulin sensitizer;<br>inhibits ERK and<br>NF-ĸB signaling | Phase 2a<br>(NCT05083260)<br>(adjunct to<br>Levodopa) | Showed significant improvements in "morning on" symptoms and clinically meaningful improvement in motor control compared to Levodopa alone. [11] Also demonstrated improvements in non-motor symptoms like sleep and fatigue.[2][13] | Well-tolerated with no drug- related adverse events reported in the Phase 2a study.[11] |
| Levodopa               | Dopamine<br>precursor;<br>restores synaptic<br>dopamine levels                          | Various                                               | Highly effective in improving motor symptoms of Parkinson's disease.[14] Long-term use can be associated with motor complications like dyskinesia. [15]                                                                              | Nausea can be a side effect, particularly during initial treatment.[16]                 |



| Bezisterim<br>(NE3107) | Anti- inflammatory and insulin sensitizer; inhibits ERK and NF-ĸB signaling | SUNRISE-PD<br>(NCT06757010)<br>(standalone) | Ongoing Phase 2 trial to evaluate Bezisterim as a first-line therapy in early Parkinson's disease. Topline data expected in late 2025 or early 2026.[17] | Not yet reported. |
|------------------------|-----------------------------------------------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
|------------------------|-----------------------------------------------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|

## Experimental Protocol: Bezisterim SUNRISE-PD Phase 2 Trial (NCT06757010)

- Study Design: A 20-week, multicenter, randomized, double-blind, placebo-controlled trial with a hybrid decentralized design.[18][19]
- Participants: Approximately 60 patients with early Parkinson's disease who have had minimal exposure to Levodopa/carbidopa.[12][18]
- Intervention: **Bezisterim** 20 mg or placebo administered orally twice daily for 12 weeks.[12] [18]
- Primary Endpoint: Change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at week 12.[12]

### Visualizing the Science: Pathways and Protocols

To better understand the mechanisms and methodologies behind the clinical evaluation of **Bezisterim**, the following diagrams illustrate its proposed signaling pathway and a generalized clinical trial workflow.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Bezisterim** in modulating neuroinflammation.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bioviepharma.com [bioviepharma.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. An exploratory analysis of bezisterim treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exploratory analysis of bezisterim treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer's Disease Presented - Practical Neurology [practicalneurology.com]
- 8. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
- 10. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
- 11. BioVie Inc. BioVie Presents Data Showing Potential for Bezisterim (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints [investors.bioviepharma.com]
- 12. cndlifesciences.com [cndlifesciences.com]
- 13. BioVie report another win with Alzheimer's and Parkinson's candidate [clinicaltrialsarena.com]
- 14. New Study Suggests Levodopa May Slow Progression Of Parkinson's Disease | Columbia University Irving Medical Center [cuimc.columbia.edu]



- 15. New research on levodopa's influence on Parkinson's progression | Parkinson's UK [parkinsons.org.uk]
- 16. neurologylive.com [neurologylive.com]
- 17. BioVie Inc. BioVie Initiates SUNRISE-PD Clinical Trial Assessing Bezisterim in Early Parkinson's Disease with First Patient Enrolled [investors.bioviepharma.com]
- 18. BioVie Presents Protocol Design of Upcoming SUNRISE-PD Phase 2 Trial of Bezisterim in Patients with Early Parkinson's Disease at ATMRD 2024 BioSpace [biospace.com]
- 19. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [Bezisterim in Neurodegenerative Diseases: A Comparative Review of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683261#a-review-of-clinical-trial-data-for-bezisterim-in-neurodegenerative-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com